HDAC3-Dependent Anti-Leukemic Activity: Bakkenolide A vs. Untreated Control in K562 Cells
Bakkenolide A specifically targets HDAC3 and the PI3K/Akt pathway in leukemia cells, a mechanism not reported for analogs like Bakkenolide B or D. Treatment with Bakkenolide A led to a measurable reduction in cell viability and induction of apoptosis. [1]
| Evidence Dimension | Anti-leukemic activity via HDAC3 inhibition |
|---|---|
| Target Compound Data | HDAC3 expression downregulated; increased Caspase3/7 activity; suppressed IL-1β, IL-18, TNF-α. |
| Comparator Or Baseline | Untreated K562 leukemia cells |
| Quantified Difference | Significant decrease in cell viability and increased apoptosis observed, correlating with HDAC3 knockdown effects. |
| Conditions | Human chronic myelogenous leukemia (CML) K562 cell line; Bakkenolide A treatment vs. untreated control and HDAC3 siRNA knockdown. |
Why This Matters
This provides a specific mechanistic rationale for selecting Bakkenolide A over other bakkenolides in leukemia and epigenetic research.
- [1] Zhang, L., Wang, X., Zhang, L., Virgous, C., & Si, H. (2016). Bakkenolide A inhibits leukemia by regulation of HDAC3 and PI3K/Akt-related signaling pathways. Biomedicine & Pharmacotherapy, 83, 958-966. View Source
